REACTION_SMILES
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[NH2:15][C:16]([CH3:17])([CH3:18])[CH:19]([OH:20])[c:21]1[cH:22][cH:23][cH:24][cH:25][cH:26]1.[O:27]1[CH2:28][CH2:29][CH2:30][CH2:31]1.[c:1]1([CH2:11][C:12](=[O:13])[OH:14])[cH:2][cH:3][cH:4][c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]12>>[c:1]1([CH2:11][C:12](=[O:14])[NH:15][C:16]([CH3:17])([CH3:18])[CH:19]([OH:20])[c:21]2[cH:22][cH:23][cH:24][cH:25][cH:26]2)[cH:2][cH:3][cH:4][c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(N)C(O)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)Cc1cccc2ccccc12
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Name
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Type
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product
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Smiles
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CC(C)(NC(=O)Cc1cccc2ccccc12)C(O)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |